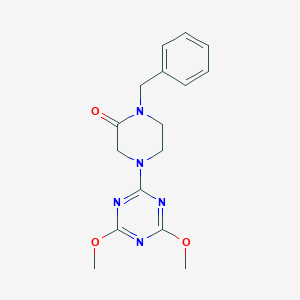![molecular formula C14H18N4O2S B6438729 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile CAS No. 2548975-36-4](/img/structure/B6438729.png)
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile, more commonly referred to as CPPC, is a small molecule that has been used in recent scientific research for its unique properties and potential applications. CPPC has been studied for its ability to act as a ligand or a catalyst in organic synthesis, as well as its potential applications in medicinal chemistry.
作用机制
The mechanism of action of CPPC is not yet fully understood. However, it is believed that CPPC binds to proteins, such as G protein-coupled receptors, and modulates their activity. This is thought to be due to the presence of the cyclopropane and piperazine rings, which are able to interact with the proteins in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPC are not yet fully understood. However, it has been shown to have an effect on the activity of G protein-coupled receptors, which could potentially lead to a variety of biological effects. Additionally, CPPC has been studied for its potential anti-cancer and anti-Alzheimer's disease activities.
实验室实验的优点和局限性
CPPC has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to work with than larger molecules. Additionally, it is commercially available, which makes it easier to obtain. However, there are some limitations to using CPPC in laboratory experiments. For example, it is not very stable and can be easily degraded by light and heat. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential applications of CPPC are still largely unexplored. Future research should focus on further understanding the mechanism of action of CPPC and its biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential therapeutic applications of CPPC, such as its potential anti-cancer and anti-Alzheimer's disease activities. Finally, further research should be conducted to improve the stability of CPPC, as well as its synthesizing and purifying methods.
合成方法
CPPC is a small molecule that can be synthesized from commercially available starting materials. The synthesis of CPPC involves a multi-step process that includes the use of a Grignard reaction, an intramolecular cyclization, and a hydrogenation reaction. The Grignard reaction is used to form the cyclopropane ring, while the intramolecular cyclization is used to form the piperazine ring. Finally, the hydrogenation reaction is used to reduce the double bond to form the final product.
科学研究应用
CPPC has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, CPPC has been used as a ligand to facilitate the formation of transition metal complexes. In medicinal chemistry, CPPC has been used to study the structure and function of various proteins, including G protein-coupled receptors. CPPC has also been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
属性
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-11-2-3-12(10-15)14(16-11)17-6-8-18(9-7-17)21(19,20)13-4-5-13/h2-3,13H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHHCTYPQQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438647.png)
![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)
![2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438665.png)
![2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438672.png)
![2-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438678.png)
![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B6438711.png)
![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)
![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438728.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)